4-(4-Pentyloxybenzoyl)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
1706462-91-0 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(4-pentoxyphenyl)-quinolin-4-ylmethanone |
InChI |
InChI=1S/C21H21NO2/c1-2-3-6-15-24-17-11-9-16(10-12-17)21(23)19-13-14-22-20-8-5-4-7-18(19)20/h4-5,7-14H,2-3,6,15H2,1H3 |
InChI Key |
VQRIEETWBUNMFG-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. Methods such as Density Functional Theory (DFT) and semi-empirical quantum chemical methods (like AM1 and PM3) are employed to model molecular properties.
For quinoline (B57606) derivatives, these calculations are used to determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting energy gap (Egap). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. These parameters help in profiling how the molecule might interact with biological targets or function in electronic materials.
Global reactivity parameters, derived from these calculations, provide further insights.
Table 1: Global Reactivity Parameters Calculated via Quantum Chemistry
| Parameter | Description |
|---|---|
| Energy Gap (Egap) | Difference between HOMO and LUMO energies, indicating chemical reactivity. |
| Softness | A measure of a molecule's ability to accept electrons; molecules with low Egap values are considered soft. |
| Chemical Potential | Describes the tendency of electrons to escape from a system. |
| Electrophilicity Index | Measures the propensity of a species to accept electrons. |
These theoretical calculations have been successfully applied to various quinoline structures to elucidate their properties, and similar methodologies are essential for characterizing the electronic nature of 4-(4-Pentyloxybenzoyl)quinoline.
Molecular Docking and Interaction Mechanism Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a quinoline derivative, might interact with a biological receptor at the atomic level.
In studies involving quinoline compounds, docking simulations are performed to predict their binding affinity and mode of interaction with various protein targets, including enzymes like HIV reverse transcriptase, DNA gyrase, and topoisomerase. The results of these simulations are often expressed as a docking score, which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction.
Key interactions identified through docking studies include:
Hydrogen Bonds: Crucial for stabilizing the ligand-receptor complex.
π-π Stacking: Aromatic rings in the quinoline structure often engage in stacking interactions with aromatic amino acid residues in the protein's active site.
Hydrophobic Interactions: Nonpolar parts of the molecule interact with hydrophobic pockets of the target protein.
These investigations reveal the specific amino acid residues involved in the binding, providing a mechanistic hypothesis for the compound's biological activity.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides valuable information on the conformational flexibility of a compound and the stability of its complex with a biological target.
For quinoline derivatives complexed with proteins, MD simulations are performed to assess the stability of the docked pose. Researchers analyze parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand atoms. Low and stable RMSD values for the ligand suggest that it remains securely bound in the active site throughout the simulation.
MD simulations also allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, tracking their persistence over the simulation period. This information helps to confirm the stability of key binding interactions predicted by molecular docking.
Prediction of Spectroscopic Parameters and Electronic Properties
Computational methods are also employed to predict the spectroscopic properties of molecules. Quantum chemical calculations can model the optical absorption spectra of quinoline derivatives, which can then be compared with experimental UV/Vis spectra. The calculated maximum absorption wavelength (λmax) often shows good agreement with experimental data.
Analyses such as Natural Bonding Orbital (NBO) evaluation are used to understand the intramolecular charge transfer and hyperconjugation that contribute to the electronic and optical properties of the system. These studies are particularly important for designing molecules with specific nonlinear optical (NLO) properties for use in advanced technologies.
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Computational Method | Significance |
|---|---|---|
| UV/Vis Spectra (λmax) | Time-Dependent DFT (TD-DFT) | Predicts optical absorption characteristics. |
| Frontier Molecular Orbitals (FMOs) | DFT | Visualizes electron density distribution and predicts reactivity. |
| Natural Bonding Orbitals (NBOs) | NBO Analysis | Investigates intramolecular stabilization and charge transfer. |
| Dipole Polarizability | DFT | Relates to the molecule's response to an external electric field. |
In Silico Studies for Structure-Activity Relationships (SAR)
In silico studies are crucial for developing structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For quinoline-based compounds, quantitative structure-activity relationship (QSAR) models are developed to predict the activity of new derivatives.
These models use calculated molecular descriptors (physicochemical properties) to build a statistical relationship with experimentally determined biological activities. The insights gained from SAR and QSAR studies help guide the structural modification of lead compounds to enhance their potency and selectivity. For instance, contour maps generated from 3D-QSAR models can indicate regions where substituting bulkier or more polar groups might improve the inhibitory effect of the molecule. These approaches are instrumental in the rational design of novel quinoline derivatives for various therapeutic and technological applications.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR Techniques, Dynamic NMR)
High-resolution NMR spectroscopy is fundamental to confirming the molecular structure of 4-(4-Pentyloxybenzoyl)quinoline. While a complete 2D NMR analysis for this specific molecule is not widely published, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on the constituent functional groups and data from analogous quinoline (B57606) derivatives. rsc.orgrsc.orgtsijournals.com
¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct signals for the protons on the quinoline ring, the pentyloxy-substituted benzene (B151609) ring, and the aliphatic pentyloxy chain. Protons on the quinoline moiety, particularly those adjacent to the nitrogen atom (H2) and at the C8 position, are expected to exhibit characteristic downfield shifts. mdpi.com The aromatic protons of the benzoyl group will appear as multiplets, influenced by the electron-donating pentyloxy group. The methylene (B1212753) protons of the pentyloxy chain will show characteristic splitting patterns and integrations corresponding to their positions relative to the oxygen atom.
¹³C NMR Spectroscopy: The carbon spectrum will provide key information, with the carbonyl carbon of the benzoyl group appearing significantly downfield. The carbons of the quinoline and benzene rings will resonate in the aromatic region (typically 120-150 ppm), with their precise shifts determined by the substitution pattern. rsc.orgchemicalbook.com The aliphatic carbons of the pentyloxy group will be found in the upfield region of the spectrum.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This technique would be instrumental in establishing the proton-proton coupling networks within the quinoline and benzoyl ring systems, as well as along the pentyloxy chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C spectrum.
Dynamic NMR: Variable temperature NMR studies could reveal information about conformational dynamics, such as restricted rotation around the C4-C(O) bond connecting the quinoline and benzoyl moieties. Any significant energy barrier to rotation could lead to the broadening or splitting of specific NMR signals at lower temperatures.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts The following data is predictive and based on analogous structures.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Quinoline H2 | ~8.9 | ~150.5 |
| Quinoline H3 | ~7.5 | ~121.0 |
| Quinoline H5-H8 | 7.6 - 8.2 | 125.0 - 130.0 |
| Benzoyl H (ortho to C=O) | ~7.9 | ~132.5 |
| Benzoyl H (meta to C=O) | ~7.0 | ~114.5 |
| Carbonyl C=O | - | ~195.0 |
| Pentyloxy -OCH₂- | ~4.1 | ~68.5 |
| Pentyloxy -(CH₂)₃- | 1.3 - 1.8 | 22.5 - 29.0 |
| Pentyloxy -CH₃ | ~0.9 | ~14.0 |
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₂₁H₂₁NO₂). nih.gov Under soft ionization techniques like electrospray ionization (ESI), the compound would primarily be observed as the protonated molecule, [M+H]⁺.
The fragmentation pathway in tandem mass spectrometry (MS/MS) can be predicted by identifying the weakest bonds and most stable resulting fragments.
Loss of the Pentyloxy Chain: A common initial fragmentation would be the cleavage of the ether bond, leading to the loss of a pentyl radical (•C₅H₁₁) or a neutral pentene molecule (C₅H₁₀) via a rearrangement, resulting in a prominent fragment ion.
Acylium Ion Formation: Cleavage of the bond between the benzoyl carbonyl carbon and the quinoline ring is highly probable. This would generate a stable 4-(pentyloxy)benzoyl acylium ion.
Quinoline Ring Fragmentation: The protonated quinoline cation itself could undergo further fragmentation, consistent with known pathways for quinoline alkaloids, which often involve the loss of small neutral molecules like HCN. nih.govnist.gov
Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy offers a detailed fingerprint of the functional groups present in this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to be dominated by several key absorption bands. The most prominent would be the strong stretching vibration of the ketone carbonyl group (C=O), typically appearing in the range of 1650-1670 cm⁻¹. Other significant peaks include the C-O-C stretching vibrations of the ether linkage around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyloxy group will appear just below 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the quinoline and benzene rings will be observed in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring breathing modes are often strong in Raman spectra, providing structural information about the quinoline and benzene rings. The symmetric vibrations of the molecule are typically more Raman-active.
Interactive Table: Characteristic Vibrational Frequencies The following data is predictive and based on analogous structures.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |
| Ketone C=O Stretch | 1650 - 1670 | FT-IR (Strong) |
| Aromatic C=C/C=N Stretch | 1450 - 1600 | FT-IR, Raman |
| Asymmetric C-O-C Stretch (Ether) | ~1250 | FT-IR (Strong) |
| Symmetric C-O-C Stretch (Ether) | ~1050 | FT-IR |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline and 6-(4-Nitrobenzyloxy)quinoline, allows for a predictive description of its solid-state architecture. nih.govresearchgate.net
Molecular Conformation: The molecule is expected to adopt a conformation where the quinoline and benzoyl ring systems are not coplanar due to steric hindrance. A significant dihedral angle between the plane of the quinoline ring and the plane of the pentyloxy-substituted benzene ring is anticipated. researchgate.net The pentyloxy chain is likely to adopt a stable, extended all-trans conformation to minimize steric strain. nih.gov
Electronic Spectroscopy (e.g., UV-Vis, Fluorescence) for Chromophoric and Luminescent Properties
The electronic properties of this compound are governed by its extended π-conjugated system, which includes the quinoline and benzoyl moieties.
UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum is expected to show multiple bands corresponding to different electronic transitions. researchgate.netnist.gov
π-π Transitions:* Intense absorption bands in the UV region (typically 250-350 nm) are expected, arising from π-π* transitions within the quinoline and benzoyl aromatic systems. The conjugation between the two ring systems via the carbonyl group can lead to a red-shift (bathochromic shift) of these bands compared to the individual chromophores.
n-π Transition:* A weaker absorption band at a longer wavelength (likely >350 nm) may be observed, corresponding to the n-π* transition of the non-bonding electrons on the carbonyl oxygen.
Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. researchgate.netnih.govnih.gov Upon excitation at an appropriate wavelength (one of its absorption maxima), this compound may exhibit fluorescence. The emission wavelength and quantum yield would be sensitive to the molecular rigidity and the nature of the lowest excited state (¹(π,π) or ¹(n,π)). The presence of the electron-donating pentyloxy group could enhance the fluorescence compared to an unsubstituted benzoylquinoline. The fluorescence properties are also often highly dependent on the solvent environment (solvatochromism). nih.gov
Supramolecular Chemistry and Materials Science Applications
Design and Self-Assembly of Supramolecular Structures
The spontaneous organization of molecules into well-defined, stable superstructures is a cornerstone of supramolecular chemistry. rsc.org This process, known as self-assembly, is governed by specific information encoded within the molecular subunits. rsc.org The structure of 4-(4-Pentyloxybenzoyl)quinoline, featuring aromatic rings, a nitrogen heteroatom, and a carbonyl group, provides multiple sites for the non-covalent interactions that drive the formation of complex architectures.
The self-assembly of quinoline-based molecules is directed by a combination of intermolecular forces, with hydrogen bonding and π-π stacking being particularly influential. mdpi.com The nitrogen atom in the quinoline (B57606) ring can act as a hydrogen bond acceptor, while various C-H groups in the aromatic systems can serve as weak hydrogen bond donors. Studies on related quinoline structures have demonstrated that intermolecular C-H···O and C-H···N interactions are crucial in stabilizing the crystal structure, often linking molecules into extended chains. nih.govnih.gov
Through the directed interplay of hydrogen bonds and π-π stacking, molecules like this compound can organize into low-dimensional structures such as one-dimensional (1D) chains or two-dimensional (2D) sheets. nih.gov These, in turn, can stack to form complex three-dimensional (3D) frameworks. The formation of such ordered structures is not only dependent on the primary molecular interactions but also on external conditions like the solvent used for crystallization. rsc.org For example, a quinoline derivative has been shown to self-assemble into varied structures with different surface properties, from super-hydrophilic to super-hydrophobic, depending on the solvent. rsc.org
Recent advancements have seen the use of quinoline derivatives in constructing highly stable and crystalline covalent organic frameworks (COFs). researchgate.netrsc.org These porous materials are synthesized through reactions like the Doebner reaction, which can create robust 4-carboxyl-quinoline linkages. researchgate.net Such frameworks exhibit exceptional chemical stability and have applications in areas like nanofiltration, demonstrating the utility of the quinoline motif in building robust, functional 3D materials. researchgate.net
Exploration in Optoelectronic and Polymeric Materials
The unique electronic characteristics of the quinoline core make it a valuable component in the design of materials for electronic and optical applications. Its electron-accepting nature, combined with high thermal and chemical stability, is highly desirable for optoelectronic devices. beilstein-journals.org
The quinoline moiety is frequently incorporated into conjugated polymers to enhance their electronic properties. acs.org It can be combined with other aromatic units, such as fluorene, to create alternating copolymers. acs.org These materials often exhibit good solubility and film-forming properties, which are essential for their application in devices. The resulting polymers can possess unique photophysical and electrochemical characteristics suitable for various electronic applications. acs.org
Furthermore, the synthesis of quinoline-based chalcone (B49325) monomers and their subsequent polymerization has led to materials with significant antimicrobial activity and potential for drug delivery systems. nih.gov The incorporation of the quinoline structure into polymeric backbones demonstrates a versatile strategy for developing multifunctional materials that combine desirable physical properties with biological activity. nih.gov The benzoyl group in this compound can serve as a key structural element, creating a donor-acceptor type structure known to be beneficial for optoelectronic properties. beilstein-journals.orgnih.gov
Quinoline derivatives are known for their luminescent properties, which can be tuned by chemical modification. rsc.orgnih.gov For instance, the introduction of an N-dimethyl group to a quinoline-based anticancer agent rendered it fluorescent, allowing it to be tracked within cells. nih.gov In another case, a self-assembled organogel of a quinoline derivative was found to emit strong light, with a significant red-shift in its fluorescence emission compared to its solution state, indicating the formation of J-aggregates or other electronically coupled species upon assembly. rsc.org
The ability of the quinoline nitrogen to coordinate with metal ions opens the door to the development of metallomesogens—metal-containing liquid crystals. nih.govwiley.com These materials combine the properties of liquid crystals (anisotropy, fluidity) with the electronic and magnetic characteristics of metals. While specific metallomesogens based on this compound are not widely reported, related quinoline derivatives have been shown to exhibit liquid crystalline behavior. researchgate.net The design of such materials involves attaching long alkyl chains, like the pentyloxy group, to a rigid core that can chelate a metal ion. The resulting complexes can self-organize into mesophases (e.g., nematic or smectic), creating materials with tunable optical and electronic properties that respond to external stimuli.
Role as Chemical Intermediates in Specialty Materials Synthesis
The quinoline scaffold is a fundamental building block in organic synthesis, serving as a precursor for a vast range of specialty materials. wikipedia.orguop.edu.pk Its derivatives are used to manufacture dyes, create versatile chelating agents like 8-hydroxyquinoline, and synthesize important pharmaceuticals. wikipedia.org
A variety of classic named reactions, including the Skraup, Doebner-Miller, Combes, and Friedlander syntheses, provide robust methods for constructing the quinoline core from simpler aniline (B41778) and carbonyl precursors. orientjchem.orguop.edu.pkpharmaguideline.com This synthetic accessibility makes quinoline derivatives attractive starting materials. For example, this compound can be envisioned as being synthesized through methods like the Friedlander synthesis or reactions involving the coupling of a pre-functionalized aniline with a β-diketone.
Once formed, the quinoline ring can undergo further functionalization. Electrophilic substitution typically occurs at the 5- and 8-positions of the benzene (B151609) ring portion, while nucleophilic substitution is favored at the 2- and 4-positions of the pyridine (B92270) ring. uop.edu.pk The benzoyl group at the 4-position makes the compound a ketone, offering a reactive site for further chemical transformations. This versatility allows quinoline intermediates to be elaborated into more complex molecules, including bioactive compounds and the building blocks for advanced polymers and covalent organic frameworks. rsc.orgresearchgate.netrsc.org
Applications as Corrosion Inhibitors and Intensifiers
Following a comprehensive review of scientific literature and chemical databases, no research or data has been found regarding the application of This compound as a corrosion inhibitor or intensifier.
Extensive searches for studies evaluating the efficacy of this specific compound in preventing or accelerating the corrosion of metals have yielded no results. The existing body of research on corrosion inhibitors focuses on other quinoline derivatives and various organic and inorganic compounds. However, there is no published information, including experimental data, research findings, or theoretical studies, that specifically addresses the corrosion inhibition properties of this compound.
Therefore, this section cannot be completed with scientifically accurate and verifiable information as per the specified requirements.
Mechanistic Investigations of Chemical Transformations
Reaction Mechanism Elucidation in Quinoline (B57606) Synthesis and Functionalization
The synthesis of the quinoline scaffold, a core component of 4-(4-pentyloxybenzoyl)quinoline, can be achieved through various established name reactions, each with a distinct and well-studied mechanism. These methods provide the foundational knowledge for constructing the bicyclic aromatic system. Two classical and relevant methods for preparing 2,4-disubstituted quinolines are the Combes and Friedländer syntheses.
The Combes quinoline synthesis is a robust method for preparing 2,4-substituted quinolines. biointerfaceresearch.com It involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. biointerfaceresearch.com For the specific synthesis of the this compound core, this would involve a reaction between an aniline and a β-diketone bearing the appropriate pentyloxybenzoyl and quinoline-forming substituents.
The mechanism proceeds in several key steps:
Schiff Base Formation: The reaction initiates with the protonation of a carbonyl group on the β-diketone, followed by nucleophilic attack from the aniline. Subsequent dehydration leads to the formation of a Schiff base intermediate. biointerfaceresearch.comnih.gov This intermediate exists in equilibrium with its enamine tautomer. biointerfaceresearch.com
Cyclization: In the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), the enamine undergoes an intramolecular electrophilic aromatic substitution. This annulation step is typically the rate-determining step of the reaction. biointerfaceresearch.com
Dehydration: Following cyclization, a proton transfer occurs. The resulting alcohol is then protonated and eliminated as a water molecule, yielding the final aromatic quinoline product. biointerfaceresearch.com
The regioselectivity of the Combes synthesis is influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. biointerfaceresearch.com
The Friedländer synthesis offers an alternative and highly convergent route. This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone). nih.gov To form the this compound backbone, a 2-aminobenzophenone (B122507) derivative could react with a ketone that provides the C2 and C3 atoms of the quinoline ring. The mechanism is a base- or acid-catalyzed aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. This method is particularly useful for preparing 2-substituted quinoline derivatives. nih.gov
Modern synthetic approaches often involve the electrophilic cyclization of N-(2-alkynyl)anilines, which can be promoted by various electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). mdpi.com This process follows a 6-endo-dig cyclization pathway, allowing for the introduction of a functional group at the C3 position while forming the quinoline ring under mild conditions. mdpi.com
| Synthesis Method | Key Reactants | Catalyst/Conditions | Mechanistic Hallmark |
| Combes Synthesis | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | Schiff base formation followed by intramolecular annulation. biointerfaceresearch.com |
| Friedländer Synthesis | 2-Aminobenzophenone, Ketone with α-methylene | Base or Acid | Aldol condensation followed by cyclodehydration. nih.gov |
| Electrophilic Cyclization | N-(2-alkynyl)aniline | Electrophile (e.g., I₂) | 6-endo-dig cyclization. mdpi.com |
Catalytic Cycle Analysis in Metal-Mediated or Organocatalytic Transformations
Transition-metal catalysis has become a cornerstone of modern organic synthesis, offering efficient and selective pathways to complex molecules like substituted quinolines. libretexts.orgnih.gov These methods often operate under milder conditions than classical syntheses and exhibit broad functional group tolerance. The synthesis of 2,4-disubstituted quinolines, such as the core of this compound, can be effectively achieved through metal-mediated cross-coupling and cyclization reactions.
A notable example is the cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes. dntb.gov.uanih.gov This method allows for the direct, one-pot synthesis of quinolines with high regioselectivity. A plausible catalytic cycle for this transformation is depicted as follows:
Catalyst Activation & C-H Metalation: A Cp*Co(III) precatalyst is activated, typically by a silver salt like AgNTf₂. dntb.gov.ua This active cationic Co(III) species coordinates to the aniline reactant, facilitating an ortho-C-H bond metalation to form a cobaltacyclic intermediate (A). dntb.gov.ua
Alkyne Insertion: The alkyne reactant undergoes regioselective insertion into the Co-C bond of the cobaltacycle, leading to a seven-membered intermediate (B). dntb.gov.ua
Reductive Elimination/Oxidative Addition: In some variations of this reaction, a C1 source like dimethyl sulfoxide (B87167) (DMSO) is involved. The activated DMSO couples with the intermediate, which is then oxidized. dntb.gov.ua In other pathways, the cycle proceeds via reductive elimination to form a dihydroquinoline intermediate that is subsequently oxidized to the aromatic quinoline.
Final Cyclization and Catalyst Regeneration: A final intramolecular cyclization (migratory insertion) followed by elimination of a small molecule regenerates the active Co(III) catalyst, completing the cycle. dntb.gov.ua
Iron-catalyzed three-component reactions of anilines, aldehydes, and terminal alkynes also provide a direct route to 2,4-disubstituted quinolines. nih.gov The proposed mechanism involves:
Imine Formation: The aniline and aldehyde condense to form an imine intermediate.
Coordination and Addition: The Fe(III) catalyst coordinates to both the imine and the alkyne, facilitating the addition of the alkyne to the imine to form a propargylamine (B41283) intermediate.
Hydroarylation and Oxidation: The propargylamine undergoes intramolecular hydroarylation to yield a dihydroquinoline, which is then oxidized (often by atmospheric oxygen) to the final quinoline product. nih.gov
Other metals, including copper, nickel, and palladium, have also been employed to catalyze similar transformations, each with its own specific catalytic cycle and advantages regarding substrate scope and reaction conditions. libretexts.orgnih.govtubitak.gov.tr For instance, nickel can catalyze the cyclization of 2-iodoanilines with alkynyl aryl ketones. tubitak.gov.tr
| Catalyst System | Reactant Types | Key Mechanistic Steps | Ref. |
| Co(III)/AgNTf₂ | Aniline, Alkyne | C-H activation, alkyne insertion, cyclization | dntb.gov.ua |
| Fe(III) | Aniline, Aldehyde, Alkyne | Imine formation, alkyne addition, hydroarylation, oxidation | nih.gov |
| Ni(II) | 2-Iodoaniline, Alkynyl Aryl Ketone | Oxidative addition, cyclization, reductive elimination | tubitak.gov.tr |
Mechanistic Studies of Molecular Recognition Events through Chemical Interaction
Molecular recognition is the process by which molecules selectively bind through non-covalent interactions. For a compound like this compound, its specific arrangement of functional groups dictates its potential interactions with biological targets such as proteins or nucleic acids. nih.govresearchgate.net Mechanistic studies in this area aim to understand the precise nature and geometry of these interactions.
The structure of this compound offers several features for molecular recognition:
Hydrogen Bonding: The nitrogen atom in the quinoline ring is a hydrogen bond acceptor. The carbonyl oxygen of the benzoyl group is also a strong hydrogen bond acceptor. These groups can form specific hydrogen bonds with donor groups like the amide N-H in a protein backbone or the amino groups of amino acid side chains (e.g., Lysine (B10760008), Arginine). nih.govnih.gov
π-π Stacking: The compound possesses two extended aromatic systems: the quinoline ring and the pentyloxy-substituted benzene (B151609) ring. These can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket. wikipedia.orgyoutube.com These interactions, which involve a combination of dispersion and electrostatic forces, are crucial for the binding of many drugs to their targets. libretexts.orgnih.gov The geometry can be face-to-face (sandwich) or parallel-displaced. libretexts.org
Cation-π Interactions: The electron-rich π-systems of the quinoline and benzene rings can interact favorably with positively charged species. wikipedia.org In a biological context, this could involve interaction with the cationic side chains of lysine or arginine residues. nih.gov
Hydrophobic Interactions: The long, flexible pentyloxy chain provides a significant hydrophobic character, allowing it to interact favorably with nonpolar pockets in a target protein, displacing water molecules and contributing to binding affinity.
Mechanistic investigations into these recognition events often employ a combination of experimental and computational techniques. Molecular docking studies can predict the binding mode of the compound within the active site of a target protein, highlighting key interactions. nih.govnih.gov Techniques like X-ray crystallography can provide a static, high-resolution picture of the bound complex. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Isothermal Titration Calorimetry (ITC) can be used to confirm these interactions in solution and determine the thermodynamic parameters (enthalpy and entropy) of binding, offering deeper insight into the driving forces of the recognition event. rsc.org
For example, studies on other quinoline derivatives have shown their ability to act as inhibitors of enzymes like HIV reverse transcriptase or proteases by forming stable complexes within the enzyme's active site through a combination of the aforementioned interactions. nih.govnih.govtubitak.gov.tr The specific pattern and strength of these non-covalent bonds determine the compound's affinity and selectivity for its molecular target.
Advanced Analytical Method Development for Research Purity and Quantification
Chromatographic Methodologies for Purity Assessment and Quantification
The purity and quantification of the chemical compound 4-(4-pentyloxybenzoyl)quinoline are critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes, often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.
Method Development and Optimization Protocols
The development of robust chromatographic methods for this compound and related quinoline (B57606) derivatives involves careful selection and optimization of several key parameters to achieve the desired separation and detection.
Column Selection: The choice of the stationary phase is paramount in achieving efficient separation. For HPLC analysis of quinoline derivatives, which are often basic in nature, reversed-phase columns are commonly utilized. researchgate.net C18 columns, such as the XTerra MS C18 and Symmetry Shield RP8, have proven effective for the chromatographic separation of quinoline compounds. nih.govnih.gov The selection between different C18 columns can be guided by the specific physicochemical properties of the analyte and potential interfering substances. For instance, a PerfectSil Target ODS-3 column was successfully used for the separation of ten quinolone compounds, highlighting the versatility of C18 phases. nih.gov In cases where standard reversed-phase columns may not provide adequate retention or peak shape for highly polar or charged analytes, specialized columns like the BIST A+ cation-exchange column can be employed. sielc.com
Mobile Phase Optimization: The mobile phase composition, including the organic modifier, aqueous component, and additives, significantly influences the retention and resolution of analytes. For reversed-phase HPLC of quinoline derivatives, a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is typical. researchgate.netnih.gov The pH of the aqueous phase is a critical parameter, especially for ionizable compounds like quinolines, as it affects their charge state and interaction with the stationary phase. researchgate.net Buffers such as trifluoroacetic acid (TFA), formic acid, or phosphate (B84403) buffers are often added to control the pH and improve peak shape. researchgate.netnih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to separate complex mixtures and elute strongly retained compounds. researchgate.netnih.govnih.gov The optimization process often involves systematically varying the mobile phase composition, gradient profile, and flow rate to achieve optimal separation within a reasonable analysis time. researchgate.net
For GC analysis, the selection of the capillary column is crucial. A common choice for the analysis of a wide range of organic compounds, including those with aromatic and heterocyclic structures, is a column with a non-polar or mid-polar stationary phase, such as those based on polydimethylsiloxane, sometimes with a percentage of phenyl substitution. The temperature program, including the initial temperature, ramp rate, and final temperature, is the primary means of optimizing the separation in GC. researchgate.net
Advanced Detection Techniques
To enhance the sensitivity and specificity of the analysis, chromatographic systems are often coupled with advanced detectors, particularly mass spectrometers.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has become an indispensable tool in pharmaceutical and chemical analysis. rsc.org It combines the separation power of HPLC with the mass-analyzing capability of MS. For quinoline derivatives, LC-MS allows for not only quantification but also structural elucidation and identification of impurities and metabolites. researchgate.netresearchgate.net Techniques like electrospray ionization (ESI) are commonly used to generate ions from the eluting compounds, which are then analyzed by the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target analyte, which is particularly useful for complex matrices. nih.govnih.gov The development of LC-MS/MS methods for quinoline compounds has been successfully applied in various studies, demonstrating its robustness for both qualitative and quantitative analysis. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, especially for volatile and thermally stable compounds. While some quinoline derivatives may require derivatization to improve their volatility for GC analysis, GC-MS offers excellent chromatographic resolution and definitive mass spectral identification. nih.govnih.gov Time-of-flight (TOF) mass spectrometers coupled with GC can provide high-resolution mass data, enabling the accurate determination of elemental compositions. nih.gov The fragmentation patterns observed in electron ionization (EI) mass spectra are highly reproducible and can be used to confirm the structure of the analyte. nih.gov
Method Validation in Accordance with Research Standards
The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. The validation process for chromatographic methods typically involves assessing several key parameters as outlined by international guidelines.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. For example, a fast GC-MS method for benzoylecgonine (B1201016) demonstrated linearity over a concentration range of 25 to 10,000 ng/mL with a correlation coefficient of 0.9994. nih.gov Similarly, LC-MS/MS assays for other quinoline compounds have shown linear calibration curves with correlation coefficients (r²) of 0.994 or better. nih.gov
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For instance, the intra-assay precision for a benzoylecgonine standard was found to have a CV of 1.2%, while the inter-assay precision had CVs of less than 2.4%. nih.gov For other quinoline derivatives, CV values at the lower limit of quantification were less than 20%, and for other concentrations, they were below 15%. nih.gov
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percent recovery. In a study on quinolone residues, the final recoveries varied between 92.0% and 107.4%. nih.gov For other validated methods, accuracies were within ±15% of the nominal concentration, and within ±20% at the lower limit of quantification. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. For the GC-MS/MS analysis of certain fluoroquinolones, the LODs ranged from 0.1 to 1.0 μg/kg, and the LOQs were between 0.3 and 1.9 μg/kg. nih.gov An HPLC method for quinolones in animal tissues reported LOQs ranging from 30 to 55 µg/kg. nih.gov
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical technique. This can be done to improve volatility for GC analysis, enhance detectability by UV or fluorescence detectors, or increase ionization efficiency in MS.
For compounds containing functional groups like carboxylic acids, aldehydes, or ketones, derivatization can be particularly beneficial. While this compound itself possesses a ketone group, which is generally amenable to direct analysis, derivatization could be explored to enhance sensitivity if required. For instance, 2-hydrazinoquinoline (B107646) has been used as a derivatizing agent for the LC-MS analysis of carboxylic acids, aldehydes, and ketones, forming hydrazides and hydrazones, respectively, which can improve chromatographic performance and ionization efficiency. mdpi.com
For GC analysis, derivatization is often necessary for polar compounds to make them more volatile and thermally stable. For example, in the analysis of benzoylecgonine, derivatization with pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH) was performed to create a more suitable derivative for GC-MS analysis. nih.gov Similarly, trimethylsilyl (B98337) diazomethane (B1218177) (TMSD) has been used to derivatize enrofloxacin (B1671348) and ofloxacin (B1677185) for GC-MS/MS analysis. nih.gov
In the context of UV or fluorescence detection, derivatization can be used to introduce a chromophore or fluorophore into the analyte molecule, thereby increasing its molar absorptivity or fluorescence quantum yield. This can lead to significantly lower detection limits. The development of quinoline-based Schiff bases as fluorescent chemosensors for metal ions demonstrates the potential of modifying the quinoline structure to enhance its optical properties. nih.gov
| Compound Name |
| This compound |
| Acetonitrile |
| Benzoylecgonine |
| Ciprofloxacin |
| Danofloxacin |
| Enoxacin |
| Enrofloxacin |
| Flumequine |
| Formic Acid |
| Methanol |
| Nalidixic Acid |
| Norfloxacin |
| Ofloxacin |
| Oxolinic Acid |
| Pentafluoropropionic Anhydride |
| Pentafluoropropanol |
| Sarafloxacin |
| Trifluoroacetic Acid |
| Trimethylsilyl diazomethane |
| 2-Hydrazinoquinoline |
Table 1: HPLC Method Parameters for Quinoline Derivatives
| Parameter | Details | Reference |
| Column | PerfectSil Target ODS-3 (250 mm x 4 mm, 5 µm) | nih.gov |
| Mobile Phase | 0.1% TFA in Acetonitrile and Methanol (Gradient) | nih.gov |
| Detection | Photodiode Array (255 and 275 nm) | nih.gov |
| Internal Standard | Caffeine | nih.gov |
Table 2: GC-MS/MS Method Parameters for Fluoroquinolones
| Parameter | Details | Reference |
| Derivatizing Agent | Trimethylsilyl diazomethane (TMSD) | nih.gov |
| LOD | 0.1 - 1.0 µg/kg | nih.gov |
| LOQ | 0.3 - 1.9 µg/kg | nih.gov |
| Recovery | 78.25% - 91.86% | nih.gov |
Table 3: Validation Parameters for an LC-MS/MS Assay of a Quinoline Compound
| Parameter | Result | Reference |
| Linearity (r²) | ≥ 0.994 | nih.gov |
| Accuracy | ±15% (±20% at LLOQ) | nih.gov |
| Precision (CV) | < 15% (< 20% at LLOQ) | nih.gov |
Q & A
Q. Basic
- X-ray crystallography : Resolves dihedral angles (e.g., 71.1° between aryl rings in analogous structures) and non-covalent interactions like π-π stacking (Cg···Cg distance ~3.78 Å) .
- NMR spectroscopy : Distinguishes substituent effects on quinoline’s aromatic protons (e.g., deshielding of H3 in benzoquinoline derivatives ).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
How can computational tools predict the biological activity and pharmacokinetics of this compound?
Q. Advanced
- PASS algorithm : Predicts antimalarial or anticancer potential by comparing structural motifs to training sets (e.g., 4-substituted quinolines show >70% probability of antiparasitic activity ).
- Swiss ADME : Estimates drug-likeness via Lipinski’s Rule of Five. For quinolines, logP values >3 may necessitate formulation adjustments to enhance solubility .
- Molecular docking : Identifies binding affinity to targets like Plasmodium falciparum enzymes or human topoisomerases, guided by π-stacking and hydrophobic interactions .
How can contradictions in biological activity data for quinoline derivatives be resolved?
Q. Advanced
- Dose-response profiling : Test compounds across concentrations (e.g., 0.1–100 µM) to distinguish cytotoxic vs. therapeutic effects. For example, LD50 discrepancies in styrylquinolines (410 mg/kg in mice ) may reflect assay-specific thresholds.
- Structural analogs : Compare this compound with methyl- or halogen-substituted variants to isolate substituent effects on toxicity .
- Meta-analysis : Cross-reference data from Medicinal Chemistry Research and Journal of Heterocyclic Chemistry to identify consensus trends.
What strategies improve the pharmacokinetic profile of this compound?
Q. Advanced
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the pentyloxy chain to enhance oral bioavailability .
- Cosolvents : Use cyclodextrins or PEG formulations to mitigate low aqueous solubility (common in arylquinolines ).
- Metabolic stability assays : Monitor cytochrome P450 interactions via liver microsome studies to predict clearance rates .
How do substituents on the quinoline core influence structure-activity relationships (SAR)?
Q. Advanced
- Electron-withdrawing groups (e.g., nitro, halogen at C4): Enhance antiparasitic activity by stabilizing charge-transfer interactions .
- Alkoxy chains (e.g., pentyloxy): Increase lipophilicity, improving blood-brain barrier penetration but risking hepatotoxicity .
- Hybrid scaffolds : Coupling with pyridinone (e.g., 6,7-dimethoxy variants ) can broaden antimicrobial spectra.
How can crystallographic data resolve discrepancies in synthetic intermediate structures?
Q. Advanced
- Torsion angle analysis : Compare experimental (X-ray) vs. DFT-calculated angles to identify regiochemical errors .
- Packing interactions : π-π stacking or C–H···π bonds in crystals can stabilize unexpected tautomers .
- Rietveld refinement : Apply to powder XRD data when single crystals are unavailable .
What are the limitations of NMR versus X-ray crystallography for structural validation?
Q. Basic/Advanced
- NMR : Limited resolution for diastereomers or planar structures (e.g., quinoline’s aromatic regions ).
- X-ray : Requires high-purity crystals; radiation damage may alter sensitive groups (e.g., nitro ).
- Complementary use : NMR confirms dynamic solution behavior, while X-ray provides static solid-state geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
